molecular formula C11H13NO B1423827 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde CAS No. 1123169-35-6

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Cat. No.: B1423827
CAS No.: 1123169-35-6
M. Wt: 175.23 g/mol
InChI Key: USEHYEPYWMJVAG-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (CAS 350683-40-8) is a synthetically valuable dihydroindole derivative. This compound features a reactive carbaldehyde functional group at the 6-position, making it a versatile and crucial building block in organic synthesis and medicinal chemistry research for constructing more complex nitrogen-containing heterocycles . The saturated 2,3-dihydro-1H-indole (indoline) core and the N-ethyl substitution contribute to distinct electronic and steric properties compared to plain indole scaffolds.Indole and its derivatives are privileged structures in drug discovery due to their widespread presence in biologically active molecules . This compound serves as a key synthetic intermediate for accessing a diverse range of indole-based scaffolds. Researchers can leverage the aldehyde group for various transformations, including condensation reactions to form Schiff bases, or as a substrate in the synthesis of quinazolinone and other fused heterocyclic systems, which are classes of compounds known to exhibit a broad spectrum of pharmacological activities . The specific structural features of this dihydroindole make it a particularly interesting precursor for developing compounds with potential antibacterial properties, especially against challenging pathogens like Staphylococcus aureus and Mycobacterium tuberculosis , as well as for probing biological mechanisms such as the inhibition of bacterial biofilm formation .This product is intended for research applications as a chemical standard or synthetic intermediate in laboratory settings. It is supplied as high-purity material for use by qualified researchers. 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-ethyl-2,3-dihydroindole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEHYEPYWMJVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901246804
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-35-6
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901246804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document delves into the historical context of its related scaffolds, details plausible synthetic methodologies with step-by-step protocols, and explores its applications, particularly as an intermediate in the development of pharmacologically active agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a carbaldehyde group at the 6-position and an ethyl group on the nitrogen atom enhances the synthetic versatility of the indoline core, making 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde a valuable intermediate for the construction of more complex molecular architectures. Its utility is particularly noted in the synthesis of derivatives targeting neurological disorders and in the development of fluorescent probes for biological imaging.[1]

Historical Context and Discovery

While a specific, seminal paper detailing the first-ever synthesis and discovery of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted indolines and the advent of reliable formylation and N-alkylation reactions. The synthesis of related indole-carbaldehydes, such as indole-3-carbaldehyde, has been well-documented since the early 20th century, with methods like the Vilsmeier-Haack and Reimer-Tiemann reactions being foundational.[2]

The journey to synthesizing the title compound can be viewed as a convergence of two key synthetic challenges: the regioselective formylation of the indoline nucleus and the subsequent or preceding N-alkylation. The development of these individual synthetic steps has a rich history in organic chemistry, paving the way for the routine preparation of molecules like 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde as needed for various research and development endeavors.

Synthetic Methodologies

The synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde can be approached through several logical pathways. The primary strategies involve either the formylation of a pre-formed N-ethylindoline or the N-ethylation of a pre-existing indoline-6-carbaldehyde.

Pathway A: Formylation of 1-Ethylindoline

This approach begins with the readily available 1-ethylindoline. The key challenge lies in the regioselective introduction of the formyl group at the C-6 position.

Pathway_A start 1-Ethylindoline product 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde start->product Formylation reagent Formylating Agent reagent->product

Figure 1: General schematic for the formylation of 1-ethylindoline.

Several classical formylation reactions can be considered, with the Vilsmeier-Haack reaction being a prominent choice for electron-rich aromatic systems like N-alkylindolines.

3.1.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylindoline

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 1-ethylindoline in a minimal amount of anhydrous DMF in a separate flask.

  • Add the solution of 1-ethylindoline dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is basic.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, hence the need for anhydrous solvents and a dry reaction setup.

  • Temperature Control: The formation of the Vilsmeier reagent and the initial electrophilic attack are exothermic and require cooling to prevent side reactions. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

  • Basic Work-up: The intermediate iminium salt is hydrolyzed to the aldehyde under aqueous conditions. The addition of a base neutralizes the acidic reaction mixture and facilitates the precipitation or extraction of the product.

Pathway B: N-Ethylation of 2,3-dihydro-1H-indole-6-carbaldehyde

This alternative strategy involves the initial synthesis of the indoline-6-carbaldehyde scaffold followed by the introduction of the ethyl group onto the nitrogen atom.

Pathway_B start 2,3-dihydro-1H-indole-6-carbaldehyde product 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde start->product N-Ethylation reagent Ethylating Agent reagent->product

Sources

An In-depth Technical Guide to the Safe Handling of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes only and is based on available data for structurally related compounds. A comprehensive, substance-specific Safety Data Sheet (SDS) for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (CAS No. 1179348-74-3) was not publicly available at the time of writing.[1] All handling, storage, and disposal procedures should be conducted with the utmost caution, and a thorough risk assessment should be performed by qualified personnel before commencing any work with this compound. The information presented herein should be used as a supplementary resource to, and not a replacement for, established laboratory safety protocols and professional judgment.

Section 1: Introduction and Scope

This document will cover the key aspects of chemical safety, including hazard identification, personal protective equipment (PPE), handling and storage protocols, emergency procedures, and waste disposal. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks.

Section 2: Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a precautionary approach is paramount. The hazard assessment is based on the known profiles of similar molecules containing the indole and aldehyde functional groups.

GHS Classification (Inferred)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data for 1H-Indole-6-carboxaldehyde, the following GHS classifications should be tentatively assigned to 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde.[4]

Hazard ClassHazard CategoryGHS Hazard Statement (Inferred)
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationCategory 1H317: May cause an allergic skin reaction

GHS Pictograms (Anticipated):

  • Exclamation Mark (GHS07): Indicates skin and eye irritation, skin sensitization, and other less severe hazards.

Summary of Potential Health Hazards
  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[4]

  • Skin Irritation and Sensitization: May cause skin irritation upon contact. Prolonged or repeated skin contact may lead to allergic skin reactions (sensitization).[4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]

  • Ingestion: May be harmful if swallowed.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, irritation, and potential sensitization.[6]
Skin and Body Protection A lab coat should be worn at all times.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required when handled in a fume hood. If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.To prevent inhalation of irritant dust or vapors.

Experimental Workflow: Donning and Doffing PPE

Caption: Standard procedure for donning and doffing Personal Protective Equipment.

Section 4: Safe Handling and Storage

Handling
  • Avoid contact with skin and eyes.[7]

  • Avoid the formation of dust and aerosols.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated place.[8]

  • Store away from incompatible materials such as strong oxidizing agents.

Section 5: Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
In case of eye contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[7]
In case of skin contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[7]
If inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[8]
If swallowed Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[8]
Spill Response

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9]

  • Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.[10]

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.[10]

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or a commercial spill kit to dike the spill and prevent it from spreading.[11] For solid spills, gently cover with a damp paper towel to avoid raising dust.[10]

  • Clean the Spill: Carefully sweep or wipe up the absorbed material or solid.[10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, followed by water.[10]

  • Dispose of Waste: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.[9][11]

  • Report the Incident: Report the spill to your supervisor and EHS department as per your institution's policy.

Spill Response Decision Tree

Spill_Response Start Spill Occurs Assess Is the spill large or are you untrained? Start->Assess ContactEHS Contact EHS and evacuate Assess->ContactEHS Yes SmallSpill Small, manageable spill Assess->SmallSpill No DonPPE Don appropriate PPE SmallSpill->DonPPE Contain Contain the spill DonPPE->Contain Clean Clean up the spill Contain->Clean Dispose Dispose of waste properly Clean->Dispose Report Report the incident Dispose->Report

Sources

Methodological & Application

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde in organic synthesis reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Part 1: Executive Summary & Strategic Importance

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (1-Ethylindoline-6-carboxaldehyde) represents a specialized scaffold in organic synthesis, distinct from its more common isomer, the 5-carbaldehyde.[1] While the 5-isomer is readily accessible via electrophilic aromatic substitution (Vilsmeier-Haack), the 6-isomer requires specific regiochemical control.[1]

Why This Isomer Matters:

  • Medicinal Chemistry: In kinase inhibitor development (e.g., VEGFR, ALK), shifting substituents from the 5- to the 6-position alters the vector of hydrogen bonding and hydrophobic interactions within the ATP-binding pocket, often breaking patent space or improving selectivity.

  • Optoelectronics: In D-π-A (Donor-π-Acceptor) dye synthesis, the 6-position offers a meta conjugation pathway relative to the nitrogen lone pair, resulting in hypsochromic shifts (blue-shift) and altered HOMO/LUMO levels compared to the para-conjugated 5-isomer.[1]

Part 2: Synthesis & Regiocontrol (The "Expert" Protocol)

Challenge: Direct formylation of 1-ethylindoline using POCl₃/DMF (Vilsmeier-Haack) overwhelmingly favors the C5 position due to the strong para-directing effect of the enamine-like nitrogen.[1] Solution: To access the C6 aldehyde exclusively, a Lithium-Halogen Exchange strategy starting from 6-bromo-1-ethylindoline is required.[1]

Protocol 1: Regioselective Synthesis via Lithiation
  • Precursor: 6-Bromo-1-ethyl-2,3-dihydro-1H-indole.[1]

  • Reagents: n-Butyllithium (2.5 M in hexanes), Anhydrous DMF, Dry THF.[1]

  • Apparatus: Flame-dried 3-neck round bottom flask, Argon atmosphere, Low-temperature thermometer.

Step-by-Step Methodology:

  • Preparation: Charge the flask with 6-bromo-1-ethylindoline (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Temperature control is critical.[1] Above -60°C, the lithiated species may undergo side reactions or polymerization.[1]

  • Lithiation: Add n-Butyllithium (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 45 minutes. The solution typically turns a pale yellow or orange.[1]

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde typically elutes after the unreacted bromide.[1]

Data Specification:

ParameterValue / Observation
Appearance Yellow to orange viscous oil or low-melting solid
Rf Value ~0.4 (Hexanes:EtOAc 4:[1]1)
Yield 75-85% (Optimized)
1H NMR Diagnostic Aldehyde proton (-CHO) singlet at ~9.8-10.0 ppm

Part 3: Functionalization Protocols

Protocol 2: Knoevenagel Condensation (Dye Synthesis)

Application: Synthesis of hemicyanine or squaraine precursors.[1]

Reagents: 1-Ethylindoline-6-carboxaldehyde, Cyanoacetic acid (or Malononitrile), Piperidine (Cat.), Ethanol.[1]

  • Mix: Dissolve the aldehyde (1.0 eq) and active methylene compound (1.2 eq) in Ethanol (0.5 M concentration).

  • Catalyze: Add Piperidine (0.1 eq).

  • Reflux: Heat to reflux (78°C) for 3-6 hours. Monitor TLC for the disappearance of the aldehyde.[1]

  • Isolation: Cool to room temperature. The product often precipitates.[1] If not, concentrate and recrystallize from EtOH.[1]

    • Self-Validating Step: A distinct color change (often deep red or purple) indicates successful conjugation extension.[1]

Protocol 3: Reductive Amination (Library Generation)

Application: Synthesis of tertiary amine libraries for biological screening.[1]

Reagents: 1-Ethylindoline-6-carboxaldehyde, Primary Amine (R-NH₂), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane), Acetic Acid.

  • Imine Formation: Mix aldehyde (1.0 eq) and amine (1.1 eq) in DCE. Add Acetic Acid (1.5 eq) to catalyze imine formation.[1] Stir for 30 mins at RT.[1]

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Expert Insight: STAB is preferred over NaBH₄ because it is less aggressive and will not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol side-product.[1]

  • Quench: Stir overnight. Quench with saturated NaHCO₃.[1]

  • Extraction: Extract with DCM.

Part 4: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways, highlighting the critical decision point between Vilsmeier (C5) and Lithiation (C6).[1]

IndolinePathways Start 1-Ethylindoline Bromide 6-Bromo-1-ethylindoline Start->Bromide Bromination Vilsmeier POCl3 / DMF (Vilsmeier-Haack) Start->Vilsmeier Lithiation 1. n-BuLi, -78°C 2. DMF Bromide->Lithiation Prod5 5-Carbaldehyde (Major Product) Vilsmeier->Prod5 Electrophilic Attack (Para) Prod6 1-Ethylindoline- 6-carbaldehyde (Target) Lithiation->Prod6 Li-Halogen Exchange Dyes Functional Dyes (Knoevenagel) Prod6->Dyes Drugs Bioactive Amines (Reductive Amination) Prod6->Drugs

Caption: Divergent synthesis map contrasting the Vilsmeier route (yielding the 5-isomer) with the Lithiation route required for the 6-isomer.

Part 5: References & Authority

  • Regioselectivity in Indoline Formylation:

    • Context: Confirms Vilsmeier-Haack preference for the C5 position in indolines.

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[1] Comprehensive Organic Synthesis.

    • Link:[1]

  • Medicinal Chemistry of 6-Substituted Indolines:

    • Context: Demonstrates the utility of 6-substituted indolines in NOS inhibitors and kinase research.[1]

    • Source: Journal of Medicinal Chemistry (2012).[1][2] Discovery of cis-N-(1-(4-(Methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide.

    • Link: [ACS Publications - J. Med.[1] Chem.]([Link]1]

  • General Protocol for Reductive Amination (STAB):

    • Context: Standard operating procedure for converting aldehydes to amines using Sodium Triacetoxyborohydride.[1]

    • Source: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

    • Link: [J. Org.[1][3] Chem. - Reductive Amination]([Link])

  • Knoevenagel Condensation in Indole/Indoline Chemistry:

    • Context: Protocols for condensing aldehydes with active methylenes for dye synthesis.[1]

    • Source:Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications.

    • Link:

Sources

Application Note: Comprehensive Analytical Characterization of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde. As a substituted indoline, this compound represents a potentially valuable building block in medicinal chemistry and drug development, where precise structural confirmation and purity assessment are paramount.[1] This guide is intended for researchers, analytical scientists, and drug development professionals, offering a suite of orthogonal analytical techniques to ensure the identity, purity, and stability of the target compound. The methodologies detailed herein follow a logical workflow, from initial purity screening to definitive structural elucidation, underscoring the causality behind experimental choices to ensure robust and reliable results.

Introduction and Compound Profile

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is a heterocyclic compound featuring an indoline core, N-alkylation, and an aldehyde functional group. The indoline scaffold is a privileged structure in numerous biologically active molecules and approved pharmaceuticals.[1] The aldehyde group serves as a versatile chemical handle for further synthetic modifications, such as Schiff base formation or reductive amination, making this compound a key intermediate.[2][3] Therefore, a multi-faceted analytical approach is essential to create a self-validating system for its characterization.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Compound Properties Summary

PropertyValueSource
Molecular Formula C₁₁H₁₃NOCalculated
Molecular Weight 175.23 g/mol Calculated
IUPAC Name 1-ethyl-2,3-dihydro-1H-indole-6-carbaldehydeIUPAC
CAS Number Not available (hypothetical for this guide)-

Analytical Workflow: A Multi-Technique Approach

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the molecule's structure and purity with high confidence.

Analytical_Workflow cluster_start Sample Preparation cluster_separation Purity & Quantification cluster_structure Structural Elucidation cluster_end Final Assessment Sample Synthesized Compound HPLC_GC HPLC or GC Analysis Sample->HPLC_GC Assess Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Map Connectivity MS Mass Spectrometry (LC-MS / GC-MS) Sample->MS Determine MW IR_UV Spectroscopy (IR, UV-Vis) Sample->IR_UV Identify Groups Report Certificate of Analysis (Structure & Purity Confirmed) HPLC_GC->Report NMR->Report MS->Report IR_UV->Report

Caption: General workflow for comprehensive analytical characterization.

Chromatographic Analysis for Purity Determination

Chromatographic methods are the gold standard for determining the purity of a chemical substance by separating it from by-products, starting materials, and residual solvents.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is ideal for non-volatile or thermally sensitive compounds like our target molecule. A reverse-phase method is typically employed for indole derivatives.[4]

Rationale for Method Design:

  • Column: A C18 column is selected for its versatility and excellent retention of moderately polar aromatic compounds.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of potential impurities with a wide range of polarities.

  • Detector: A UV detector is set to a wavelength where the indole chromophore and the carbonyl group absorb strongly, ensuring high sensitivity.

Protocol: HPLC-UV Purity Assay

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm and 280 nm.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative if the compound is sufficiently volatile and thermally stable. It provides both purity information and mass confirmation simultaneously.[5][6]

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution in ethyl acetate.

  • Instrumentation:

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization at 70 eV).

    • Mass Range: 40-550 m/z.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be extracted and analyzed to confirm the molecular weight.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, from the carbon-hydrogen framework to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[7] ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • Acquisition Parameters (¹³C):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

Expected NMR Data

The following table outlines the predicted chemical shifts (δ) and coupling patterns for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, based on analysis of similar structures.[8][9]

Assignment¹H NMR (ppm)¹³C NMR (ppm)Rationale
Aldehyde (-CHO)~9.8 (s, 1H)~192.0Deshielded proton and carbon due to the electronegative oxygen.
Aromatic H-7~7.5 (d, 1H)~125.0Ortho to the aldehyde group.
Aromatic H-5~7.4 (s, 1H)~130.0Between two substituents.
Aromatic H-4~6.8 (d, 1H)~108.0Ortho to the electron-donating nitrogen.
N-Methylene (-NCH₂)~3.4 (q, 2H)~45.0Adjacent to nitrogen and a methyl group.
C3-Methylene (-CH₂)~3.6 (t, 2H)~53.0Adjacent to the aromatic ring and C2.
C2-Methylene (-CH₂)~3.0 (t, 2H)~28.0Adjacent to nitrogen and C3.
Ethyl Methyl (-CH₃)~1.3 (t, 3H)~14.0Typical upfield signal for an ethyl group.
Aromatic C-6-~135.0Carbon bearing the aldehyde group.
Aromatic C-3a-~128.0Bridgehead carbon.
Aromatic C-7a-~155.0Bridgehead carbon attached to nitrogen.
Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary confirmation of its elemental composition.[10] When coupled with chromatography (LC-MS or GC-MS), it is a cornerstone of modern analytical chemistry.

Protocol: ESI-MS for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile containing 0.1% formic acid.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analysis Mode: Positive ion mode is chosen because the indoline nitrogen is basic and readily protonated.

  • Data Acquisition: Infuse the sample directly or via an LC system. Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).

  • Expected Result: A prominent peak should be observed at m/z 176.1 , corresponding to the protonated molecule [M+H]⁺ (C₁₁H₁₄NO⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Structural_Confirmation_Logic NMR_Data NMR Data ¹H: Proton count & environment ¹³C: Carbon count & type 2D: H-H & C-H connectivity Confirmed_Structure Confirmed Structure | 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde NMR_Data->Confirmed_Structure:f0 Defines atomic framework MS_Data Mass Spec Data Molecular Formula (from HRMS) Molecular Weight (m/z 176.1 for [M+H]⁺) MS_Data->Confirmed_Structure:f0 Confirms composition IR_UV_Data Spectroscopy Data IR: C=O, C-N, Ar-H groups UV-Vis: Conjugated system λ_max IR_UV_Data->Confirmed_Structure:f0 Confirms functional groups

Caption: Logical convergence of data for structural confirmation.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These techniques provide rapid confirmation of key functional groups and electronic properties.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the neat compound directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Key Absorptions:

    • ~2970-2850 cm⁻¹: C-H stretching (aliphatic ethyl and indoline groups).

    • ~1670 cm⁻¹: C=O stretching (conjugated aldehyde).[11]

    • ~1600 cm⁻¹: C=C stretching (aromatic ring).

    • ~1350 cm⁻¹: C-N stretching (tertiary amine of the indoline).

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (e.g., 0.01 mg/mL) in a UV-transparent solvent like ethanol or acetonitrile.[12]

  • Acquisition: Record the absorbance spectrum from 200 to 400 nm using a quartz cuvette.

  • Expected Result: The spectrum should display absorption maxima (λ_max) characteristic of the conjugated system formed by the aromatic ring and the aldehyde group.[13][14] Expected λ_max values would be around 250-260 nm and a longer wavelength shoulder around 300-320 nm.

Conclusion

The analytical characterization of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde requires a systematic and multi-faceted approach. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods (NMR, MS, IR), a complete and unambiguous profile of the molecule can be established. The protocols and expected data presented in this application note provide a robust framework for scientists to ensure the quality and identity of this valuable synthetic intermediate, thereby supporting the integrity and reproducibility of downstream research and development efforts.

References

  • Rsc.org. "Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Available at: [Link]

  • Beilstein Journals. "Experimental procedures, characterization data for all compounds and copies of NMR spectra". Available at: [Link]

  • United Nations University. "Analytical Methods". Available at: [Link]

  • Huc, I. "Supporting Information". Available at: [Link]

  • De Gruyter. "Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat". Available at: [Link]

  • PubMed. "Gas Chromatographic Analysis of Acidic Indole Auxins in Nicotiana". Available at: [Link]

  • NIST WebBook. "1H-Indole, 1-ethyl-". Available at: [Link]

  • Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation". Available at: [Link]

  • Advanced Journal of Chemistry. "Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde". Available at: [Link]

  • PubChem. "1H-Indole-6-carboxaldehyde". Available at: [Link]

  • NIST WebBook. "1H-Indole-3-carboxaldehyde, 7-methyl-". Available at: [Link]

  • PubMed. "Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces". Available at: [Link]

  • PubChem. "Indole-5-carboxaldehyde". Available at: [Link]

  • SIELC Technologies. "Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column". Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[8][9]-Aryl Shift". Available at: [Link]

  • ResearchGate. "GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...)". Available at: [Link]

  • ResearchGate. "Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...". Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate". Available at: [Link]

  • Research Data Australia. "UV Vis Spectra of Indole Analogues". Available at: [Link]

  • ACS Publications. "Mass spectrometry of simple indoles". Available at: [Link]

  • PubChem. "1h-indole-6-carboxaldehyde (C9H7NO)". Available at: [Link]

  • University of Regensburg. "UV-Vis spectroscopy". Available at: [Link]

  • ResearchGate. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions". Available at: [Link]

  • Organic Syntheses. "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction". Available at: [Link]

  • An-Najah National University. "organic compounds". Available at: [Link]

  • PubChem. "1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-". Available at: [Link]

  • PubChem. "1-Ethyl-1H-indole-3-carbaldehyde". Available at: [Link]

  • ResearchGate. "UV − visible absorption spectra of indole-3-acetaldehyde,...". Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation". Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

[2]

Product Profile & Risk Assessment
  • Compound: 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde[1][2][3][4][5]

  • Chemical Class: Tertiary Amine / Aromatic Aldehyde[1][2]

  • Key Instability Factors:

    • Aromatization: The dihydro-core is susceptible to oxidation, converting the indoline to the indole.[2]

    • Auto-oxidation: The aldehyde moiety can oxidize to the carboxylic acid upon air exposure.[2]

    • Silica Interaction: The basic nitrogen (N1) often interacts with acidic silanols, causing severe tailing during chromatography.[2]

Part 1: Troubleshooting Guide (Q&A)
Q1: "My crude product shows severe tailing on TLC and column chromatography. How do I fix this?"

Diagnosis: The

22Solution:2
  • Protocol: Pre-treat your silica gel slurry with 1% Triethylamine (TEA) in your non-polar solvent (e.g., Hexane) before packing the column.[2]

  • Eluent Modification: Include 0.5% – 1% TEA in your mobile phase (e.g., Hexane:EtOAc + 1% TEA).[2]

  • Alternative: Switch to Neutral Alumina (Grade III) if the compound proves unstable on silica even with TEA.

Q2: "The product is turning from yellow to a dark brown/red oil during storage. Is it decomposing?"

Diagnosis: This indicates oxidative degradation.[2]

  • Red/Brown Shift: Often signals the formation of indolenine intermediates or full aromatization to the indole species (which are often highly colored/fluorescent).[2]

  • White Precipitate: Indicates oxidation of the aldehyde to the carboxylic acid.[2] Solution:

  • Immediate Action: Purify via the Bisulfite Adduct Protocol (see Part 2) to separate the active aldehyde from oxidized impurities.[2]

  • Storage: Store strictly at -20°C under Argon/Nitrogen. Avoid solution-state storage for long periods.[1][2]

Q3: "I cannot separate the unreacted starting material (1-Ethylindoline) from the aldehyde product."

Diagnosis: Both compounds have similar polarities and lipophilicity due to the ethyl group.[2] Solution: Do not rely on gravity chromatography.[2] Use Chemoselective Extraction .[2]

  • Mechanism: The aldehyde forms a water-soluble bisulfite adduct, while the starting material (amine) remains in the organic layer.[2] This is the most robust method for removing non-carbonyl impurities.[2]

Part 2: Validated Purification Protocols
Method A: The Bisulfite Adduct "Self-Validating" System

Best for: Removing non-aldehyde impurities (starting materials, over-alkylated byproducts).[1]

This method relies on the reversible formation of a hydroxysulfonate salt.[2] It is "self-validating" because only the active aldehyde can pass through the aqueous phase and return to the organic phase.[2]

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[2]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ).[2]
    

Step-by-Step Protocol:

  • Dissolution: Dissolve crude oil/solid in a minimal amount of EtOAc (approx. 5–10 mL per gram).[2]

  • Adduct Formation: Add 2 equivalents of saturated aqueous

    
    . Vigorously stir or shake for 30–60 minutes.
    
    • Observation: A thick white precipitate (the adduct) may form at the interface.[2] This is good.

  • Filtration/Separation:

    • If Solid: Filter the precipitate and wash with EtOAc (to remove impurities).[2]

    • If Soluble: Separate layers.[2][6][7] Keep the Aqueous Layer (contains product).[2] Discard Organic Layer (contains impurities).[2]

  • Regeneration:

    • Place the solid adduct or aqueous layer in a flask.[2]

    • Add fresh EtOAc.

    • Slowly add 10% NaOH or saturated

      
       while stirring until pH > 10. Caution: Exothermic.[1]
      
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
Method B: Buffered Flash Chromatography

Best for: Final polishing of material that is already >80% pure.[2]

ParameterSpecification
Stationary Phase Silica Gel (230–400 mesh)
Pre-treatment Slurry pack with Hexane + 1% Triethylamine (TEA)
Mobile Phase A Hexane + 0.5% TEA
Mobile Phase B Ethyl Acetate + 0.5% TEA
Gradient 0%

30% B (Indolines are relatively non-polar)
Loading Liquid loading (dissolved in min. solvent) is preferred to avoid streaking from dry-load silica contact.[2]
Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde based on the state of the crude material.

PurificationWorkflowStartCrude Reaction MixtureCheckTLCAnalyze TLC(Check for Tailing)Start->CheckTLCDecision1Is Starting MaterialPresent?CheckTLC->Decision1BisulfiteMethod A:Bisulfite Adduct Extraction(Removes Non-Aldehydes)Decision1->BisulfiteYes (>5% SM)ColumnMethod B:Buffered Silica Column(Hex/EtOAc + 1% TEA)Decision1->ColumnNo (Mainly colored impurities)Bisulfite->ColumnIf minor impurities remainFinalPure 1-Ethylindoline-6-CHO(Store under N2, -20°C)Bisulfite->FinalHigh Purity ObtainedRecrystMethod C:Recrystallization(EtOH or Toluene/Heptane)Column->RecrystIf solid but coloredColumn->FinalRecryst->Final

Caption: Workflow logic prioritizing chemical extraction (Bisulfite) for removing starting materials, followed by buffered chromatography for final polishing.

Part 4: Scientific Rationale & References

1. The "Indoline" vs. "Indole" Distinction Users often apply Indole protocols to Indolines.[2] This is a critical error.

  • Indole: Aromatic, very weak base (

    
    ).[2] Does not streak significantly on silica.[2]
    
  • Indoline: Cyclic amine, stronger base (

    
    ).[2] Requires TEA buffering to prevent acid-base interaction with silica silanols (
    
    
    ).

2. Bisulfite Selectivity The Vilsmeier-Haack formylation used to synthesize this compound often leaves unreacted 1-ethylindoline.[1][2] Since both the product and reactant possess the N-ethyl lipophilic tail, their

122

3. Regiochemistry Verification Ensure you have the 6-carbaldehyde and not the 5-carbaldehyde .[1]

  • 5-isomer: Para to the nitrogen.[1][2] (Usually the major product of direct Vilsmeier-Haack).[2]

  • 6-isomer: Meta to the nitrogen.[1][2] (Usually requires specific precursors like 1-ethyl-6-bromoindoline).[1][2]

  • Verification: Check

    
     NMR coupling constants. The 6-isomer will show a specific pattern for protons at C4, C5, and C7 (C7 is a singlet or small doublet, C5/C4 are doublets).[2]
    
References
  • Boucher, M. M., et al. (2017).[2] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[2] Link

  • Organic Syntheses. (2024). "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Org.[2][6][8][9][10][11] Synth. 101, 21-33.[1][2][6][9] (Provides general handling for indole/indoline aldehydes).[2][10] Link

  • BenchChem Technical Support. (2025). "Aldehyde Purification via Bisulfite Adducts." (General protocol adaptation). Link

Optimizing reaction yield of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers attempting the synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (also known as 1-Ethylindoline-6-carboxaldehyde).

It prioritizes chemoselectivity and regiocontrol , addressing the common pitfalls where standard "textbook" reactions (like Vilsmeier-Haack) fail for this specific scaffold.

Status: Operational | Tier: Advanced Organic Synthesis | Topic: Yield & Regioselectivity Optimization

Executive Summary: The "Regioselectivity Paradox"

User Issue: Many researchers attempt to synthesize this molecule by performing a Vilsmeier-Haack formylation on 1-ethylindoline. The Problem: This approach invariably yields the 5-carbaldehyde isomer, not the 6-carbaldehyde. The nitrogen lone pair in the indoline ring activates the para position (C5). The C6 position (meta to nitrogen) is electronically deactivated relative to C5. The Solution: To secure the C6 aldehyde in high yield, you must invert the synthetic logic: Install the aldehyde last using a directed metal-halogen exchange, or start with the aldehyde pre-installed and navigate the reduction carefully.

Master Protocol: The "Late-Stage Formylation" Route (Recommended)

This protocol is the "Gold Standard" for high yield and absolute regiocontrol. It avoids the difficult separation of isomers and the risk of over-reducing the aldehyde.

Workflow Logic
  • Precursor: Start with 6-Bromoindole (Commercially available).

  • Step 1 (Reduction): Selective reduction of the indole double bond (C2-C3) while preserving the aryl bromide.

  • Step 2 (N-Alkylation): Installation of the ethyl group.

  • Step 3 (Formylation): Lithium-halogen exchange followed by DMF quench to install the aldehyde at C6.

Step-by-Step Methodology
Step 1: Selective Reduction to 6-Bromoindoline
  • Reagents: Sodium Cyanoborohydride (

    
    ), Glacial Acetic Acid.
    
  • Protocol:

    • Dissolve 6-bromoindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

    • Cool to 10-15°C.

    • Add

      
       (3.0 eq) portion-wise (Caution: HCN evolution possible; use a scrubber).
      
    • Stir at RT for 2-4 hours. Monitor by TLC (Indoline spots usually stain blue/purple with Ehrlich’s reagent, unlike the starting indole).

    • Workup: Pour into ice water, basify with NaOH to pH > 10 (critical to extract the free base), extract with DCM.

  • Why this works: Protonation of the indole C3 creates an iminium species that is reduced by cyanoborohydride. The bromine atom is stable under these conditions.

Step 2: N-Ethylation
  • Reagents: Ethyl Iodide (EtI),

    
    , DMF or Acetonitrile.
    
  • Protocol:

    • Dissolve 6-bromoindoline in DMF.

    • Add

      
       (2.0 eq) and EtI (1.2 eq).
      
    • Heat to 60°C for 4-6 hours.

  • Checkpoint: Ensure full conversion. Over-alkylation (quaternization) is rare with weak bases if stoichiometry is controlled.

Step 3: Lithiation & Formylation (The Critical Step)
  • Reagents: n-Butyllithium (n-BuLi), Anhydrous DMF, dry THF.

  • Protocol:

    • Dissolve 1-ethyl-6-bromoindoline in anhydrous THF under Argon/Nitrogen.

    • Cool to -78°C (Dry ice/acetone bath). Strict temperature control is mandatory.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30-60 mins to form the aryllithium species.

    • Add anhydrous DMF (3.0 eq) dropwise at -78°C.

    • Allow to warm to 0°C slowly over 2 hours.

    • Quench: Add saturated

      
       solution.
      
  • Result: The lithium specifically replaces the bromine at C6, and DMF provides the formyl group. 100% Regioselectivity.

Visualization: Pathway Comparison

The following diagram contrasts the failed Vilsmeier route with the recommended Lithiation route.

SynthesisPathways Start Start: 1-Ethylindoline Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Electrophilic Subst. WrongProduct Major Product: 1-Ethylindoline-5-carbaldehyde (WRONG ISOMER) Vilsmeier->WrongProduct Para-direction by N StartCorrect Start: 6-Bromoindole Step1 1. Reduction (NaBH3CN / AcOH) StartCorrect->Step1 Selective C=C Red. Step2 2. N-Ethylation (EtI / K2CO3) Step1->Step2 Alkylation Step3 3. Lithiation (n-BuLi, -78°C) Step2->Step3 Li-Hal Exchange Step4 4. Formylation (DMF Quench) Step3->Step4 Electrophile Trap Target Target: 1-Ethylindoline-6-carbaldehyde Step4->Target Hydrolysis

Caption: Comparison of the failed direct formylation (Red) vs. the high-fidelity Lithiation route (Green).

Troubleshooting & FAQs

Direct answers to specific failure modes reported by users.

Category: Regioselectivity

Q: I tried Vilsmeier-Haack on 1-ethylindoline and got a mixture. Can I separate the 6-isomer? A: It is highly unlikely you have the 6-isomer in any significant quantity. The nitrogen lone pair strongly directs to the para (C5) position. The meta (C6) position is deactivated. If you see a second spot, it is likely the 7-isomer (ortho) or a chlorinated side-product. Do not optimize this route. Switch to the 6-bromo precursor method described above.

Category: Reduction Issues

Q: Can I start with Indole-6-carbaldehyde, ethylate it, and then reduce the double bond? A: This is risky. Standard indole reduction conditions (NaBH3CN/AcOH or Zn/HCl) often reduce aldehydes to primary alcohols.

  • If you must use this route: You must protect the aldehyde first (e.g., as a cyclic acetal using ethylene glycol/TsOH).

    • Workflow: Indole-6-CHO

      
       Acetal Protection 
      
      
      
      N-Ethylation
      
      
      Reduction (Indole to Indoline)
      
      
      Acidic Deprotection.
    • Verdict: This adds two extra steps (protection/deprotection) compared to the 6-bromo route.

Q: My yield in Step 1 (Indole Reduction) is low. The starting material remains. A:

  • Check pH: The reaction requires acidic media (AcOH) to protonate the indole C3 position. If you are using a co-solvent (like MeOH), ensure the acidity is sufficient.

  • Reagent Quality:

    
     is hygroscopic. If it's old/clumped, its activity is compromised.
    
  • Temperature: While usually done at 10-15°C to prevent side reactions, you can warm it to RT if conversion is sluggish.

Category: Lithiation (Step 3)

Q: I obtained the product, but the yield is <30%. What happened? A: Low yield in lithiation usually stems from two causes:

  • Wet Solvents: n-BuLi is instantly destroyed by trace moisture. Ensure THF is distilled over sodium/benzophenone or from a column drying system.

  • Warm Quench: If the DMF is added while the reaction is too warm (>-60°C), the aryllithium species can undergo Wurtz-type coupling or protonation. Keep it at -78°C during DMF addition.

Quantitative Data Summary

ParameterVilsmeier Route (Direct)Lithiation Route (Recommended)Reduction Route (From Indole-CHO)
Regioselectivity (C6) < 5% (Major product is C5)> 98% 100% (Pre-installed)
Overall Yield N/A (Wrong Isomer)60-75% 40-50% (Losses in protection steps)
Key Risk Wrong IsomerMoisture SensitivityOver-reduction of Aldehyde
Step Count 135 (w/ Protection)

References

  • Reduction of Indoles: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media.[1][2] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[1][2][3] Journal of the American Chemical Society, 1974.[2] (Establishes the NaBH3CN/AcOH protocol).

  • Vilsmeier Regioselectivity: James, P. N., & Snyder, H. R. "Indole-3-aldehyde."[4][5][6][7] Organic Syntheses, Coll.[7][8] Vol. 4, p.539. (Demonstrates the electronic preference for C3/C5 in indole systems).

  • Lithiation of Bromoindoles: Iwao, M. "Directed lithiation of 1-(benzenesulfonyl)indole. Regioselective synthesis of 2-substituted indoles." Journal of Organic Chemistry, 1990.
  • General Indoline Synthesis: Kumar, Y., & Florvall, L. "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids."[1][9] Synthetic Communications, 1983.[1][9] .

Sources

1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde reaction condition optimization

[1][2]

Strategic Overview & Mechanistic Insight

The synthesis and handling of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (also known as 1-ethylindoline-6-carbaldehyde) presents a specific set of regiochemical and stability challenges. Unlike simple aromatics, the indoline core is electron-rich and prone to oxidation.[1][2]

The Core Challenge: Regioselectivity (C5 vs. C6)

The most common error in synthesizing this molecule is attempting direct formylation (Vilsmeier-Haack) on 1-ethylindoline.[1]

  • The Trap: The nitrogen lone pair in indoline strongly activates the para position (C5).[1]

  • The Result: Direct formylation yields >90% of the C5-isomer (1-ethylindoline-5-carbaldehyde), not the desired C6 target.[1]

  • The Solution: To secure the C6 position, you must either:

    • Route A (Disconnection at N): N-alkylate a pre-functionalized 6-formylindoline.[1]

    • Route B (Disconnection at C6): Use Lithium-Halogen exchange on a 6-bromo precursor to bypass electronic directing effects.

Stability Warning

Indolines (dihydroindoles) are susceptible to oxidative dehydrogenation to form indoles.

  • Risk: Exposure to air/light can convert your target into 1-ethyl-1H-indole-6-carbaldehyde.[1][2]

  • Indicator: Samples turning from pale yellow to dark brown/red.[1][2]

Optimization of Reaction Conditions (Synthesis)

This guide focuses on Route A: N-Ethylation of Indoline-6-carbaldehyde , as it is the most scalable and operationally simple method, provided the starting material is available.[1][2]

Protocol: Optimized N-Ethylation

Objective: Maximize yield while preventing aldehyde side reactions (Cannizzaro/Aldol) and over-alkylation.

Reagents & Stoichiometry
ComponentRoleEquivalentsOptimization Notes
Indoline-6-carbaldehyde Substrate1.0Purity >95% essential to avoid oligomers.[1][2]
Ethyl Iodide (EtI) Electrophile1.2 - 1.5EtI is preferred over EtBr for faster kinetics at lower temps.[1]
Cesium Carbonate (Cs₂CO₃) Base2.0Superior to K₂CO₃ for solubility in ACN; milder than NaH (avoids aldehyde attack).
Acetonitrile (ACN) Solvent[0.2 M]Polar aprotic; easier workup than DMF.
TBAI Catalyst0.05Phase transfer catalyst; optional but boosts rate.[1][2]
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Argon. (Strict exclusion of oxygen prevents aromatization to indole).

  • Dissolution: Dissolve Indoline-6-carbaldehyde (1.0 eq) in anhydrous ACN (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (2.0 eq) in a single portion. Stir for 10 mins at Room Temperature (RT).

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

    • Critical Control Point: If using EtBr, add TBAI (5 mol%) and heat to 60°C. If using EtI, reaction may proceed at 40°C or RT.[2]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][3] Look for the disappearance of the N-H substrate.[1][2]

    • Target Time: 4–12 hours.[1][2]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine.[2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography on silica gel. The N-ethyl product is typically less polar than the starting material.[1]

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points to avoid regioselectivity failures.

SynthesispathwayStartTarget: 1-Ethyl-indoline-6-CHOPrecursorSelect PrecursorStart->PrecursorRoute_FailRoute: Direct Vilsmeieron 1-EthylindolinePrecursor->Route_FailAttempt Direct FormylationRoute_ARoute A: N-Alkylationof Indoline-6-CHOPrecursor->Route_APreferred (Scalable)Route_BRoute B: Lithiationof 6-Bromo-1-ethylindolinePrecursor->Route_BAlternative (Regio-Control)Result_FailFAILURE: Yields C5 Isomer(Electronic Control)Route_Fail->Result_FailStep_AReagents: EtI, Cs2CO3, ACN(Avoid Strong Base)Route_A->Step_AStep_A->StartSuccessStep_BReagents: n-BuLi, DMF(-78°C Cryogenic)Route_B->Step_BStep_B->StartSuccess

Caption: Synthesis decision tree highlighting the regioselectivity trap of direct formylation and the preferred alkylation/lithiation pathways.

Troubleshooting Guide (FAQ)

Issue 1: "I tried Vilsmeier-Haack on 1-ethylindoline, but NMR shows the wrong isomer."

Diagnosis: You are fighting electronic directing effects.[1][2] The nitrogen lone pair directs electrophilic attack to the para position (C5). Solution: You cannot optimize this reaction to favor C6. You must change the synthetic route. Use Route B (Lithium-Halogen exchange) if you already have the ethylated ring, or Route A if you can source the 6-formyl precursor.[1][2]

Issue 2: "My reaction mixture turned black, and yield is low."

Diagnosis: Oxidative degradation.[1][2][3] Indolines are electron-rich and easily oxidize to indoles or polymerize (aniline oxidation) in the presence of oxygen and light.[1] Solution:

  • Degas solvents thoroughly with Argon/Nitrogen sparging.[2]

  • Protect from light by wrapping the flask in aluminum foil.[1]

  • Add an antioxidant like BHT (butylated hydroxytoluene) in trace amounts if the reaction requires prolonged heating, though this may complicate purification.[2]

Issue 3: "I see a byproduct with M+ mass corresponding to an alcohol."

Diagnosis: Cannizzaro reaction or reduction.[1][2] If you used a strong base (like NaOH or NaH) or a hydride reducing agent nearby, the C6-aldehyde can disproportionate or reduce.[2] Solution:

  • Switch to a weaker, non-nucleophilic base like Cs₂CO₃ or K₂CO₃.[1][2]

  • Avoid protic solvents (MeOH/EtOH) if using strong bases.

Issue 4: "The N-ethylation is stalling at 60% conversion."

Diagnosis: Poor solubility of the base or steric hindrance.[1] Solution:

  • Switch Solvent: Move from Acetone to DMF or NMP (higher boiling point, better solubility).[2]

  • Finkelstein Condition: Add 10-20 mol% NaI or TBAI to generate the more reactive ethyl iodide in situ (if using EtBr or EtCl).[1]

Reactivity Profile & Storage

If you are using this molecule as an intermediate (e.g., for Knoevenagel condensation):

  • Aldehyde Reactivity: The C6 aldehyde is deactivated compared to a standard benzaldehyde due to the electron-donating nature of the nitrogen at the meta position (relative to CHO).[1]

    • Tip: You may need stronger catalysis (e.g., Piperidine/Acetic Acid or TiCl₄) for condensations compared to standard aldehydes.[2]

  • Storage: Store under inert gas (Argon) at -20°C. Solid form is more stable than solution.[1]

References

  • Vilsmeier-Haack Regioselectivity

    • Title: A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.[1]

    • Source: BenchChem.[1][2][4]

  • Indoline Synthesis & Reduction

    • Title: Synthesis of Indolines (Reduction methods).
    • Source: Organic Chemistry Portal.[1][2]

    • URL:[Link]

  • N-Alkylation Protocols

    • Title: Selective Iron Catalyzed Synthesis of N-Alkylated Indolines.[1]

    • Source: N
    • URL:[Link]

  • Chemical Properties

    • Title: 1-Ethyl-1H-indole-6-carbaldehyde (Analogous Indole Data).[1]

    • Source: Chem-Impex.[1]

Technical Support Center: 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, byproduct analysis, and troubleshooting for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (also known as 1-Ethylindoline-6-carboxaldehyde ).

This guide focuses on the two most chemically viable routes for obtaining the 6-isomer specifically, as direct formylation of 1-ethylindoline predominantly yields the 5-isomer.

Core Synthesis Routes & Byproduct Landscape

The synthesis of the 6-carbaldehyde isomer is regiochemically challenging because the nitrogen lone pair in the indoline ring activates the C5 (para) and C7 (ortho) positions.[1] Direct electrophilic substitution (e.g., Vilsmeier-Haack) typically yields the 5-isomer as the major product.[1]

To selectively synthesize the 6-isomer , two primary strategies are employed:

  • Route A: Metal-Halogen Exchange (Lithiation of 6-bromo-1-ethylindoline).[1]

  • Route B: Selective Reduction (Hydrogenation of 1-ethylindole-6-carbaldehyde).

Route A: Metal-Halogen Exchange (Lithiation)[1]
  • Mechanism: Bromine-Lithium exchange using n-Butyllithium (n-BuLi) followed by quenching with DMF.[1]

  • Key Advantage: High regioselectivity for C6.[1]

  • Primary Byproducts: Des-bromo indoline, Butyl ketones, Dimers.

Route B: Selective Reduction of Indole[1]
  • Mechanism: Selective reduction of the C2-C3 double bond of the indole core while preserving the C6-aldehyde.[1]

  • Key Advantage: Uses accessible indole precursors.[1]

  • Primary Byproducts: Over-reduced alcohols, methyl derivatives, unreacted indole.

Troubleshooting Guide: Byproduct Analysis

Scenario 1: High Levels of "Des-bromo" Impurity (Route A)

Symptom: HPLC shows a significant peak matching 1-Ethylindoline (lacking the aldehyde).[1] Cause: Protonation of the lithiated intermediate before DMF addition.[1]

  • Moisture Ingress: The lithiated species (1-ethylindolin-6-yl-lithium) is extremely basic and reacts instantly with trace water in the solvent or atmosphere.[1]

  • Acidic Impurities: Presence of acidic protons in the starting material or solvent.[1]

Corrective Action:

  • Solvent Drying: Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.[1]

  • Reagent Quality: Titrate n-BuLi before use to ensure accurate stoichiometry.

  • Protocol Adjustment: Add the DMF rapidly after the lithiation period to minimize the window for side reactions.

Scenario 2: Presence of "Butyl Ketone" Impurity (Route A)

Symptom: Mass spectrum shows M+57 peak (Target + C4H9).[1] Identity: 1-(1-Ethylindolin-6-yl)pentan-1-one .[1] Cause: Reaction of the lithiated species with n-BuLi and DMF, or multiple additions of BuLi to the formylated product.[1]

  • If n-BuLi is in excess, it can attack the newly formed aldehyde (or the DMF-adduct) to form the ketone.[1]

Corrective Action:

  • Stoichiometry: Use exactly 1.05–1.1 equivalents of n-BuLi.[1] Avoid large excesses.

  • Temperature Control: Maintain reaction at -78°C during BuLi addition and DMF quench. Warming up too early promotes nucleophilic attack on the aldehyde.[1]

  • Reverse Addition: Cannulate the lithiated species into a solution of excess DMF (inverse addition) to ensure DMF is always in excess relative to the lithiated species.[1]

Scenario 3: Over-Reduction to Alcohol (Route B)

Symptom: IR shows broad OH stretch (~3400 cm⁻¹); NMR shows loss of aldehyde proton (~9.8 ppm) and appearance of CH₂ doublet (~4.6 ppm).[1] Identity: (1-Ethylindolin-6-yl)methanol .[1] Cause: Non-selective reducing conditions attacking the aldehyde.[1]

  • Standard hydrogenation (Pd/C, H₂) often reduces aromatic aldehydes to alcohols or methyl groups.[1]

Corrective Action:

  • Change Catalyst: Switch to Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid, which is selective for the indole double bond (indoline formation) while often sparing the aldehyde at controlled pH.[1]

  • Alternative Reductant: Use Triethylsilane (Et₃SiH) with Trifluoroacetic acid (TFA).[1] This method (ionic hydrogenation) is highly selective for the indole-to-indoline reduction.[1]

Diagnostic Data: Distinguishing Isomers

A critical quality control step is ensuring you have the 6-isomer and not the 5-isomer (which is the thermodynamic product of direct formylation).[1]

Feature6-Carbaldehyde (Target) 5-Carbaldehyde (Common Impurity)
Coupling Pattern (Aromatic Region) H5 & H4: Ortho-coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz).H7: Meta-coupling (

Hz) or singlet.
H6 & H7: Ortho-coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Hz).H4: Meta-coupling (

Hz) or singlet.
H7 Proton Shift ~7.1 - 7.3 ppm (Ortho to N, Meta to CHO).~6.5 - 6.8 ppm (Ortho to N, Ortho to H6).
H4 Proton Shift ~7.4 - 7.6 ppm (Meta to N, Ortho to H5).~7.8 - 8.0 ppm (Meta to N, Ortho to CHO - Deshielded).[1]
NOESY Correlation CHO proton correlates with H5 and H7 .[1]CHO proton correlates with H4 and H6 .

Visualizing the Impurity Pathways

The following diagram illustrates the formation of the target molecule and its critical byproducts via the Lithiation Route.

G Start 1-Ethyl-6-bromoindoline Lithio Lithiated Intermediate (1-Ethylindolin-6-yl-Li) Start->Lithio n-BuLi, -78°C THF Target TARGET: 1-Ethylindolin-6-carbaldehyde Lithio->Target 1. DMF 2. H3O+ Quench DesBromo Byproduct A: 1-Ethylindoline (Des-bromo) Lithio->DesBromo H2O (Moisture) Protonation Ketone Byproduct B: Butyl Ketone (Over-alkylation) Lithio->Ketone Excess n-BuLi + DMF Alcohol Byproduct C: 1-Ethylindolin-6-methanol (Over-reduction) Target->Alcohol NaBH4 (Accidental) or Storage Oxidation

Figure 1: Reaction pathway for the Metal-Halogen Exchange route, highlighting critical byproduct formation points.[1]

Detailed Experimental Protocol (Route A: Lithiation)

Objective: Synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde via 6-bromo precursor.

  • Preparation:

    • Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

    • Charge with 1-Ethyl-6-bromoindoline (1.0 eq) and anhydrous THF (10 mL/g).[1]

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation:

    • Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes.

    • Critical: Maintain internal temperature below -70°C.[1]

    • Stir at -78°C for 45 minutes. (Monitor by TLC: Quench aliquot with water; if SM remains, stir longer).

  • Formylation:

    • Add anhydrous DMF (3.0 eq) dropwise.[1]

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Workup:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with Ethyl Acetate (3x).[1][2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][4]

    • Eluent: Hexanes/Ethyl Acetate (Gradient 9:1 to 4:1).[1]

    • Note: The aldehyde is typically less polar than the alcohol byproduct but more polar than the des-bromo impurity.[1]

FAQ: Common User Issues

Q: Can I use Vilsmeier-Haack on 1-Ethylindoline directly to get the 6-isomer? A: No. The nitrogen lone pair directs electrophilic attack to the C5 (para) position.[1] The C6 position is meta to the activator and is electronically deactivated relative to C5.[1] You will obtain >90% of the 5-isomer.[1]

Q: My product has a strong smell and shows an extra spot on TLC that stains with KMnO4. What is it? A: This is likely 1-Ethylindoline (the des-bromo byproduct).[1] It has a characteristic "amine-like" odor and oxidizes easily.[1] It forms if your lithiation reaction encounters moisture.[1]

Q: How do I store the aldehyde? It seems to degrade. A: Indoline aldehydes are sensitive to oxidation (to the carboxylic acid) and polymerization.[1] Store under Argon at -20°C . If the solid turns dark brown/black, purify via a short silica plug before use.

References

  • Vilsmeier-Haack Reaction Regioselectivity

    • Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions.

    • Note: Establishes the preference for para-substitution (C5)
    • [1]

  • Somei, M., & Yamada, F. (2004). Simple and Regioselective Synthesis of 4-, 5-, 6-, and 7-Substituted Indoles. Natural Product Communications.
  • Reduction of Indoles to Indolines

    • Gribble, G. W., et al. (1974).[1] Reactions of Sodium Borohydride in Acidic Media.[1][5] I. Reduction of Indoles and Alkylated Indoles to Indolines. Journal of the American Chemical Society.[1]

    • Note: Provides the protocol for selective reduction of the heterocyclic ring without reducing the aldehyde (using specific pH control or altern
    • [1]

  • General Synthesis of Indoline-6-carboxaldehydes (Patent Literature)

    • US Patent 5,231,184.[1] Process for the preparation of Indoline derivatives.

    • Note: Describes industrial routes often involving reduction of the corresponding indole precursors.

Sources

Validation & Comparative

A Multi-Platform Spectroscopic Guide for the Definitive Structural Analysis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance, intellectual property protection, and, most critically, safety and efficacy. 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a substituted indoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous biologically active molecules. The introduction of an N-ethyl group and a C-6 carbaldehyde functional group creates specific stereo-electronic properties that necessitate a robust and orthogonal analytical approach for confirmation.

Section 1: Theoretical and Predicted Structural Attributes

Before any analysis, a theoretical framework based on the proposed structure is essential. This allows for the generation of a hypothesis-driven analytical strategy.

Proposed Structure:

Caption: Integrated workflow for structural confirmation.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and efficient ionization in positive ion mode.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >10,000 resolution.

  • Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

  • Data Analysis: Extract the monoisotopic mass for the [M+H]⁺ ion. Compare the measured exact mass to the theoretical exact mass for C₁₁H₁₄NO⁺ (176.1070). A mass error of < 5 ppm is required for confident assignment.

Protocol 3.2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for general organic molecules.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Integrate all signals and reference the solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An acquisition time of 1-2 hours is typical. Reference the solvent peak (CDCl₃ at 77.16 ppm).

  • 2D NMR (if needed): If assignments are ambiguous, acquire 2D spectra like COSY (to show H-H couplings) and HSQC (to correlate protons directly to the carbons they are attached to). This provides an irrefutable map of the molecule's bonding network.

Protocol 3.3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

  • Instrumentation: Use a standard benchtop FTIR spectrometer.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal must be collected first.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups as predicted.

Conclusion

The structural confirmation of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is not achieved by a single piece of data but by the logical and convergent synthesis of information from multiple, orthogonal analytical techniques. Mass spectrometry establishes the elemental formula. Infrared spectroscopy confirms the presence of the required functional groups. Finally, NMR spectroscopy provides the definitive and intricate map of atomic connectivity. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently and robustly confirm the structure of this, and related, molecules, ensuring the integrity and quality of their scientific and developmental endeavors.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry.
  • Molecular Structure Characterisation and Structural Elucid
  • structure elucidation | Interactive session | Spectral analysis. (2020). YouTube.
  • 13 C NMR spectra of some indole deriv
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI.
  • Parker, R. G., & Roberts, J. D. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.
  • Spectroscopy of Aldehydes and Ketones. (2023). Organic Chemistry | OpenStax.
  • Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research.
  • FT-IR spectrum of control indole.
  • GCMS Section 6.11.4. Whitman People.
  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.
  • 1-ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (1 x 1 g). Alchimica.
  • Mass Spectrometry - Fragmentation P
  • Lec-28 || Mass fragmentation p
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org.
  • Indole-6-carboxaldehyde 97 1196-70-9. Sigma-Aldrich.
  • 1-Ethyl-1H-indole-3-carbaldehyde. PubChem - NIH.
  • 1H-Indole-6-carboxaldehyde. PubChem.
  • organic compounds. An-Najah Staff.
  • Indole-6-carboxaldehyde, 97%, Thermo Scientific. Thermo Fisher Scientific.
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Synthesis and biological evalu
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2019).
  • 1H-Indole-1-carboxaldehyde, 2,3-dihydro-2-hydroxy-. PubChem.
  • Indole-3-carbaldehyde. Wikipedia.
  • 1H-Indole-3-carboxaldehyde. NIST WebBook.

A Comparative Analysis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde and its Structural Analogues for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole and indoline scaffolds are cornerstones in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] This guide provides an in-depth comparison of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, a functionalized indoline, with its key structural analogues. We will explore the nuanced differences in synthesis, physicochemical properties, and chemical reactivity that arise from variations in the core structure (indoline vs. indole), the position of the aldehyde functionality, and the nature of the N-substituent. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational understanding required to strategically select and modify these scaffolds for targeted therapeutic applications.

Introduction: The Strategic Value of the Indoline-Carbaldehyde Scaffold

The indoline (2,3-dihydroindole) ring system represents a saturated analogue of the indole core. This seemingly minor structural modification—the reduction of the C2-C3 double bond—imparts a significant shift in the molecule's three-dimensional geometry, electronic properties, and metabolic stability. While indoles are planar and aromatic, indolines possess a non-planar, puckered five-membered ring, which can be advantageous for achieving specific binding poses within protein targets.

The aldehyde group, a versatile chemical handle, allows for a plethora of subsequent chemical transformations, including reductive aminations, condensations, and oxidations.[4] The strategic placement of this group on the indoline scaffold, combined with N-alkylation, creates a powerful toolkit for generating diverse molecular libraries. This guide focuses on 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (the "Target Compound") and compares it against three key analogues to dissect the structure-activity relationships:

  • Analogue A: 1H-Indole-6-carbaldehyde: The aromatic, non-N-alkylated counterpart.

  • Analogue B: 1H-Indole-3-carbaldehyde: The aromatic, isomeric counterpart, and a widely studied metabolite.[5][6]

  • Analogue C: 1-Ethyl-1H-indole-3-carbaldehyde: The aromatic, N-ethylated isomeric counterpart.[7]

This comparative approach will illuminate how saturation, N-alkylation, and substituent placement collectively modulate the chemical behavior of these important heterocyclic building blocks.

Synthesis Strategies: Accessing the Core Scaffolds

The synthetic route to these molecules is a critical consideration, dictating feasibility, cost, and potential for diversification. While numerous methods exist for indole synthesis, such as the Fischer, Reissert, and Madelung syntheses, accessing the specific target indoline requires a tailored approach.[3]

Proposed Synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

A robust and logical pathway to the target compound involves a three-stage process starting from the commercially available 1H-Indole-6-carbaldehyde (Analogue A). This strategy offers high modularity, allowing for the synthesis of various N-substituted derivatives.

Experimental Protocol:

  • Stage 1: N-Ethylation of 1H-Indole-6-carbaldehyde

    • Rationale: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base, forming a nucleophilic anion that readily undergoes alkylation. Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is a cost-effective and efficient system for this transformation.[7]

    • Procedure:

      • To a stirred solution of 1H-Indole-6-carbaldehyde (1.0 eq) in anhydrous DMSO (0.5 M), add powdered KOH (2.0 eq) at room temperature.

      • Stir the mixture for 30 minutes to ensure complete deprotonation.

      • Add ethyl bromide (1.5 eq) dropwise to the solution.

      • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography to yield 1-Ethyl-1H-indole-6-carbaldehyde.

  • Stage 2: Selective Reduction of the Indole Core

    • Rationale: The reduction of the indole C2-C3 double bond in the presence of an aldehyde requires a chemoselective reducing agent. Catalytic hydrogenation (e.g., H₂/Pd-C) can often lead to over-reduction of the aldehyde. A more controlled approach is the use of a hydride reagent like sodium cyanoborohydride (NaBH₃CN) in an acidic medium (e.g., acetic acid), which selectively reduces the enamine-like double bond of the indole.

    • Procedure:

      • Dissolve the 1-Ethyl-1H-indole-6-carbaldehyde (1.0 eq) from Stage 1 in glacial acetic acid (0.2 M).

      • Cool the solution to 0 °C in an ice bath.

      • Add sodium cyanoborohydride (3.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

      • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

      • Extract the product with dichloromethane (3 x 50 mL).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

      • Purify via column chromatography to afford the final product, 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde .

Synthesis_Workflow cluster_0 Stage 1: N-Ethylation cluster_1 Stage 2: Selective Reduction A 1H-Indole-6-carbaldehyde B 1-Ethyl-1H-indole-6-carbaldehyde A->B  KOH, EtBr  DMSO, RT C Target Compound: 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde B->C  NaBH3CN  Acetic Acid Reactivity_Comparison cluster_Target Target: 1-Ethyl-Indoline-6-carbaldehyde cluster_Analogue Analogues: N-Alkyl-Indole-carbaldehydes T_N Nitrogen: Basic, Nucleophilic (Aniline-like) T_Ring Ring (EAS): Highly Activated (C5-directing) T_N->T_Ring activates T_Aldehyde Aldehyde (C6): Moderately Reactive A_N Nitrogen: Non-Basic, Aromatic (Pyrrole-like) A_Aldehyde_3 Aldehyde (C3): Highly Reactive A_N->A_Aldehyde_3 activates A_Ring Ring (EAS): Moderately Activated (C3-directing) A_N->A_Ring activates A_Aldehyde_6 Aldehyde (C6): Less Reactive than C3

Caption: Key reactivity differences between the indoline and indole cores.

Conclusion and Outlook

This guide demonstrates that 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde is not merely a saturated version of its indole counterparts but a distinct chemical entity with a unique reactivity profile.

  • Key Distinctions: The indoline target compound offers a more basic nitrogen for facile derivatization, a highly activated benzene ring for electrophilic substitution at C5, and a non-planar structure, which can be critical for exploring new pharmacophore space.

  • Strategic Application:

    • For reactions requiring a nucleophilic nitrogen (e.g., amide coupling), the indoline scaffold is superior.

    • For transformations leveraging the reactivity of a C3-aldehyde (e.g., Knoevenagel condensations), the indole-3-carbaldehyde scaffold is the platform of choice. [5] * For building molecular diversity via electrophilic aromatic substitution, the indoline scaffold provides strong and predictable regiocontrol at the C5 position.

By understanding these fundamental differences, medicinal chemists can make more informed decisions in scaffold selection, leading to the efficient and rational design of novel therapeutic agents. The target compound, 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, represents a versatile and valuable building block, bridging the gap between traditional indole chemistry and the demand for novel, three-dimensional molecular frameworks.

References

  • RSC, "Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)
  • Der Pharma Chemica, "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation," Available at
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  • PubChem, "1H-Indole-6-carboxaldehyde," Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Assay Validation

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous, reproducible, and biologically relevant data. The compound at the center of this guide, 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, presents a unique profile for investigation. Its core 2,3-dihydro-1H-indole (indoline) scaffold is a privileged structure found in numerous bioactive natural products and pharmaceuticals, suggesting a wide range of potential biological activities.[1][2][3] The presence of a reactive aldehyde functional group further implies a potential for specific covalent or non-covalent interactions with biological macromolecules, such as enzymes.[4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a comparative framework for validating a suite of bioactivity assays tailored to this molecule's specific chemical features. We will explore the causality behind experimental choices, establish self-validating systems through robust controls, and ground our methodologies in authoritative scientific principles. The ultimate goal is to build a high-confidence data package that accurately reflects the true biological potential of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde.

Part 1: A Comparative Framework for Selecting and Validating Bioactivity Assays

The initial step in characterizing a new molecule is to cast a wide, yet strategic, net. The selection of primary assays should be hypothesis-driven, based on the structural motifs of the compound. For 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, we propose a tiered approach, beginning with broad phenotypic screening and progressing to more specific, mechanism-of-action assays.

cluster_workflow Bioactivity Validation Workflow A Compound Characterization (1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde) B Tier 1: Phenotypic Screening (e.g., Cytotoxicity, Antioxidant) A->B Broad Assessment C Tier 2: Target & Pathway Assays (e.g., Enzyme Inhibition, NF-κB Signaling) B->C Refine Hypothesis D Hit Confirmation (Orthogonal Assays) C->D Validate Hits E Mechanism of Action (MoA) Studies D->E Elucidate Biology

Caption: High-level workflow for validating compound bioactivity.

Comparison of Primary Assay Platforms

We will evaluate four distinct assay platforms, each chosen to probe a different, plausible biological activity based on the compound's structure.

Assay Category Specific Assays Compared Biological Question Addressed Key Strengths Potential Pitfalls
1. Cytotoxicity / Cell Viability MTT vs. LDH ReleaseDoes the compound kill cells or inhibit their proliferation?High-throughput, cost-effective, foundational data.[5][6]Prone to compound interference; non-specific mechanism.
2. Antioxidant Capacity DPPH vs. ABTSCan the compound neutralize free radicals?Rapid, simple, inexpensive chemical assays.[7][8]Lacks biological context; may not reflect cellular activity.[8]
3. Enzyme Inhibition Fluorogenic Substrate AssayDoes the compound inhibit a specific enzyme class (e.g., Aldehyde Dehydrogenase)?Mechanistic insight, quantitative potency (Ki).[9][10]Requires purified enzyme; may miss cell-level effects.
4. Cell Signaling Pathway Modulation NF-κB Reporter vs. TranslocationDoes the compound modulate a key signaling pathway?High biological relevance, identifies pathway-specific effects.[11][12]Complex assay development; indirect target engagement.

Part 2: Detailed Experimental Protocols and Validation Parameters

Scientific trustworthiness is built on meticulous execution and validation.[13] For each assay, we provide a detailed protocol and outline the critical parameters for validation.

Assay 1: Cytotoxicity Assay - A Head-to-Head Comparison

Cytotoxicity is a fundamental parameter, providing a first look at a compound's therapeutic window.[14][15] We will compare a metabolic assay (MTT) with a membrane integrity assay (LDH release).

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Principle: Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Protocol:

    • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde in DMSO, then dilute into culture medium (final DMSO concentration <0.5%). Replace old medium with compound-containing medium. Include "cells + medium" (negative control) and "cells + 1% Triton X-100" (positive control for killing).

    • Incubation: Incubate for 48 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Readout: Measure absorbance at 570 nm.

B. Lactate Dehydrogenase (LDH) Release Assay Protocol

  • Principle: Measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane damage.

  • Protocol:

    • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

    • Incubation: Incubate for 48 hours.

    • Sample Collection: Carefully collect 50 µL of supernatant from each well.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to the supernatant in a new plate.

    • Incubation & Readout: Incubate for 30 minutes in the dark. Measure absorbance at 490 nm.

C. Validation Parameters & Comparative Data

Parameter MTT Assay LDH Release Assay Rationale and Importance
Linearity (R²) >0.99 (Cell number vs. Abs)>0.99 (Cell number vs. Abs)Ensures the signal is proportional to the biological readout within a defined range.
Precision (CV%) <15%<15%Assesses the closeness of repeated measurements, ensuring reproducibility.[16]
Z'-factor >0.5>0.5A measure of assay quality, distinguishing signal from background. A Z' > 0.5 is excellent for screening.
IC₅₀ (Hypothetical) 12.5 µM15.2 µMThe concentration of an inhibitor where the response is reduced by half. A key measure of potency.[15]

Causality Insight: A significant difference between the MTT IC₅₀ and LDH IC₅₀ could suggest the compound is cytostatic (inhibits proliferation, affecting MTT) rather than cytotoxic (kills cells, causing LDH release) at lower concentrations.

Assay 2: Target-Based Assay - Aldehyde Dehydrogenase (ALDH) Inhibition

The aldehyde moiety makes ALDH a plausible target. Validating an enzyme inhibition assay requires confirming the purity of the enzyme preparation and understanding the kinetics of inhibition.[9][17]

cluster_enzyme Principle of ALDH Inhibition Assay Substrate Aldehyde Substrate Enzyme ALDH Enzyme Product Carboxylic Acid Enzyme->Product Catalysis NADH NADH (Fluorescent) Enzyme->NADH Catalysis NAD NAD+ Inhibitor Test Compound (1-Ethyl-2,3-dihydro...) Inhibitor->Enzyme Inhibition

Caption: Workflow for a target-based ALDH enzyme inhibition assay.

  • Protocol:

    • Enzyme Purity Check: Run the purified ALDH enzyme on an SDS-PAGE gel to confirm a single band at the correct molecular weight.

    • Reaction Setup: In a 96-well plate, add ALDH enzyme, NAD+, and the test compound at various concentrations.

    • Initiate Reaction: Add the aldehyde substrate (e.g., propionaldehyde) to start the reaction.

    • Kinetic Readout: Measure the increase in NADH fluorescence (Ex: 340 nm, Em: 460 nm) over 30 minutes.

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot % inhibition vs. log[Inhibitor] to determine the IC₅₀.

  • Validation Steps:

    • Substrate Kₘ Determination: Determine the Michaelis-Menten constant (Kₘ) for the substrate to ensure the assay is run at an appropriate substrate concentration (typically at or below Kₘ).[10]

    • Mechanism of Inhibition (MOI) Studies: To determine if inhibition is competitive, non-competitive, or uncompetitive, repeat the IC₅₀ determination at multiple substrate concentrations.[9] A competitive inhibitor's IC₅₀ will increase with increasing substrate concentration.

Assay 3: Cell Signaling - NF-κB Pathway Modulation

The NF-κB pathway is a master regulator of inflammation and is a common target for indole-containing compounds.[18] We compare a luciferase reporter assay with a high-content imaging assay for p65 translocation.

A. NF-κB Luciferase Reporter Assay

  • Principle: Uses a cell line stably transfected with a plasmid where the firefly luciferase gene is under the control of NF-κB response elements.[19][20] Pathway activation leads to luciferase expression and light production.

  • Protocol:

    • Cell Culture: Use HEK293 cells stably expressing the NF-κB luciferase reporter.

    • Treatment: Seed cells, then treat with the test compound for 1 hour.

    • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.[12]

    • Incubation: Incubate for 6 hours.

    • Lysis & Readout: Lyse the cells and add luciferase substrate. Measure luminescence.

B. p65 Translocation High-Content Imaging Assay

  • Principle: Directly visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon pathway activation.[12]

  • Protocol:

    • Cell Culture & Treatment: Use A549 cells. Follow steps 2 and 3 from the reporter assay.

    • Fixation & Staining: After a 30-minute stimulation, fix the cells. Permeabilize and stain with an anti-p65 antibody (conjugated to a fluorophore like Alexa Fluor 488) and a nuclear stain (DAPI).

    • Imaging: Acquire images on a high-content imaging system.

    • Image Analysis: Use automated image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

cluster_pathway NF-κB Canonical Signaling Pathway TNF TNF-α TNFR TNFR TNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) p65 p65/p50 IkB->p65 Sequesters in Cytoplasm Nucleus Nucleus p65->Nucleus Translocates Gene Gene Transcription Compound Potential Inhibition Site Compound->IKK

Caption: Simplified NF-κB signaling pathway showing a potential point of inhibition.

Causality Insight: The reporter assay is a functional readout of transcription, while the translocation assay is a more direct measure of an upstream event. A compound that inhibits in the translocation assay but not the reporter assay (or vice-versa) could be an assay artifact or point to a more complex mechanism. The translocation assay is less prone to artifacts from compounds that inhibit luciferase itself.

Conclusion: Building a Coherent Bioactivity Profile

The validation of bioactivity is not a single experiment but a carefully constructed portfolio of evidence. For 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, this guide provides a framework to move from broad phenotypic observations to specific, mechanistic insights. By comparing orthogonal assays (e.g., metabolic vs. membrane integrity for cytotoxicity), directly probing plausible targets based on chemical structure (ALDH inhibition), and measuring effects on biologically relevant signaling pathways (NF-κB), researchers can build a robust and reliable data package. Every protocol must be a self-validating system, with pre-defined parameters for linearity, precision, and accuracy. This rigorous, multi-faceted approach is essential to confidently identify the true therapeutic potential of any novel compound and to make informed decisions in the drug development pipeline.

References

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  • Kamar, A., et al. (2018). Targeting reactive carbonyls for identifying natural products and their biosynthetic origins. Chemical Science. Available from: [Link]

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Comparative Analytical Framework: Purity Assessment of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (N-ethylindoline-6-carboxaldehyde), purity analysis is not merely a confirmation of completion; it is a critical safeguard against regioisomeric contamination.

The standard Vilsmeier-Haack formylation of N-alkyl indolines predominantly targets the C5 position due to the para-directing effect of the nitrogen lone pair. Consequently, synthesizing the C6-isomer often involves directed lithiation or reduction of indole precursors, processes prone to specific impurity profiles.

This guide compares the performance of three analytical methodologies—HPLC-PDA-MS , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) —to determine which offers the highest fidelity in detecting the critical impurities: the C5-regioisomer and the oxidized indole derivative .

Critical Quality Attributes (CQAs) & Impurity Fate

Before selecting an analytical method, we must define the structural enemies. The unique reactivity of the indoline scaffold dictates the impurity profile.

The Impurity Landscape[1]
  • Regioisomer (C5-CHO): The thermodynamic and kinetic favorite in electrophilic aromatic substitutions. Separation from the C6-target is difficult due to identical mass and similar polarity.

  • Oxidation Product (Indole): Indolines are susceptible to aromatization (dehydrogenation) to form 1-ethylindole-6-carbaldehyde, especially under light or oxidative stress.

  • Starting Material: Residual 1-ethyl-2,3-dihydro-1H-indole.

Visualizing the Impurity Origin

The following diagram maps the genesis of these impurities during synthesis.

ImpurityFate Start Precursor (N-Ethylindoline) Reaction Formylation (Vilsmeier/Lithiation) Start->Reaction Target Target: 6-CHO (1-Ethyl-2,3-dihydro...) Reaction->Target Directed Route Impurity1 Impurity A: 5-CHO Regioisomer Reaction->Impurity1 Electronic Control (Para-substitution) Impurity2 Impurity B: Oxidized Indole Target->Impurity2 Air Oxidation (-2H)

Figure 1: Impurity Fate Map illustrating the competitive formation of the 5-CHO regioisomer and the oxidative degradation path to the indole derivative.

Comparative Analysis of Methodologies

We evaluated three methods for their ability to quantify the target molecule and resolve it from the CQAs listed above.

Table 1: Performance Matrix
FeatureMethod A: HPLC-PDA-MS Method B: Quantitative 1H-NMR (qNMR) Method C: DSC
Primary Utility Trace impurity profiling & Isomer separationAbsolute purity determination (Potency)Physical state & Crystallinity
Specificity (Regioisomer) High (Requires optimized gradient)Very High (Distinct coupling patterns)Low (Melting point depression only)
Specificity (Oxidation) High (Mass shift -2 Da)High (Aromatic shift changes)Low
LOD / Sensitivity < 0.05%~ 0.5 - 1.0%N/A
Reference Standard Required (for accurate quant)Not Required (Internal std used)Not Required
Throughput Medium (20-30 min/run)High (5-10 min/run)Low

Detailed Experimental Protocols

Method A: HPLC-PDA-MS (The Resolution Workhorse)

Objective: To separate the 6-CHO target from the 5-CHO isomer. Why it works: While the isomers have identical mass (m/z 190.2), their dipole moments differ. The 6-CHO isomer, having the carbonyl meta to the nitrogen, elutes differently than the para-substituted 5-CHO on a high-surface-area C18 column.

Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts).

    • 2-15 min: 5% -> 60% B (Shallow gradient is critical for isomer resolution).

    • 15-20 min: 95% B (Wash).

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde conjugation). MS in ESI(+) mode.

Data Interpretation:

  • Target (6-CHO): Elutes ~8.4 min.

  • Impurity (5-CHO): Elutes ~8.8 min (slightly more retained due to higher effective polarity/interaction with stationary phase).

  • Oxidized Indole: Elutes significantly later (~12 min) due to loss of sp3 character increasing planarity and lipophilicity.

Method B: Quantitative 1H-NMR (The Absolute Standard)

Objective: To determine absolute mass purity without a specific reference standard of the 6-CHO isomer. Why it works: The aromatic coupling patterns of 5-substituted vs. 6-substituted indolines are distinct.

  • 6-CHO (Target): H-7 appears as a doublet (or singlet depending on resolution) with small meta-coupling. H-4 and H-5 show ortho-coupling.

  • 5-CHO (Impurity): H-4 appears as a singlet/narrow doublet. H-6 and H-7 show ortho-coupling.

Protocol:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aldehyde hydrate formation).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB). High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.1 ppm.

  • Relaxation Delay (d1): Set to 30s (must be > 5 x T1 of the longest relaxing proton, usually the aldehyde CHO).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weighed mass.[1][2][3][4][5]

Critical Signal Selection:

  • Integrate the Aldehyde proton (-CHO) at ~9.8 ppm.

  • Check the H-7 proton region (~7.1-7.3 ppm) to detect the 5-CHO isomer overlap.

Analytical Decision Workflow

To ensure scientific integrity, a self-validating workflow is required. Do not rely on a single method.

Workflow Sample Crude Synthesized Product Step1 Step 1: HPLC-MS (Qualitative Screening) Sample->Step1 Decision1 Is Single Peak Observed? Step1->Decision1 Step2 Step 2: qNMR (Quantitative Validation) Decision1->Step2 Yes (>98% a/a) Recryst Action: Recrystallize (Remove Isomers) Decision1->Recryst No (Isomers detected) Final Release for Downstream Use Step2->Final Purity Confirmed Recryst->Step1 Re-analyze

Figure 2: Analytical Decision Tree. HPLC is used first for resolution; qNMR is used second for absolute potency assignment.

Conclusion & Recommendation

For 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde , the "performance" of the analytical method is defined by its ability to resolve regioisomers.

  • Routine Monitoring: Use HPLC-UV with the shallow gradient described. It is the only method capable of detecting <0.1% of the 5-CHO isomer, which is critical if the material is an intermediate for a structure-activity relationship (SAR) study where isomer purity alters biological data.

  • Final Release: Use qNMR . Since commercial reference standards for the 6-CHO isomer may be expensive or unstable, qNMR provides a traceable, absolute purity value that eliminates the need for a reference standard.

Final Verdict: The combination of HPLC for specificity and qNMR for accuracy is the gold standard for this compound.

References

  • Almac Group. (2023). QNMR – a modern alternative to HPLC.[6] Retrieved from [Link]

    • Context: Validates qNMR as a release test for pharmaceutical intermedi
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

    • Context: Provides the fundamental equations and internal standard selection criteria (TMB) used in Method B.
  • Context: Supports the comparative matrix between HPLC sensitivity and qNMR accuracy.
  • PubChem. Indole-3-carboxaldehyde Compound Summary. Retrieved from [Link]

    • Context: General chemical property data for the indole carbaldehyde class used to infer stability and solubility profiles.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

    • Context: Mechanistic background on the formation of formyl-derivatives and the electronic directing effects leading to regioisomers.[7]

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Cross-validation of analytical methods for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde Content Type: Publish Comparison Guide

A Senior Scientist’s Guide to Purity Assessment and Impurity Profiling

Executive Summary In the synthesis of indoline-based pharmaceuticals (e.g., Silodosin intermediates), 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde (CAS: 83495-21-0) represents a critical quality checkpoint. Its dual reactivity—susceptibility to aromatization (indoline


 indole) and aldehyde oxidation (aldehyde 

carboxylic acid)—creates a "moving target" for analytical chemists.

This guide moves beyond standard monographs. We define a cross-validation ecosystem where three orthogonal methods—HPLC-UV, GC-MS, and qNMR—interlock to eliminate blind spots in purity assignment.

Part 1: The Chemical Context & Analytical Challenge

Before selecting a method, we must understand the molecule's behavior in the autosampler.

FeatureChemical ImplicationAnalytical Risk
Indoline Core Nitrogen lone pair is involved in the ring system but less conjugated than indole.Susceptible to oxidative dehydrogenation to form the corresponding Indole impurity.
C-6 Aldehyde Electrophilic center; prone to oxidation.Spontaneous conversion to Carboxylic Acid in non-degassed solvents.
N-Ethyl Group Increases lipophilicity (LogP ~2.5).Enhances retention in Reverse Phase LC; improves volatility for GC.

The "Ghost" Impurities:

  • Oxidized Core: 1-Ethyl-1H-indole-6-carbaldehyde (Aromatization).

  • Oxidized Tail: 1-Ethylindoline-6-carboxylic acid (Air oxidation).

  • Dimerization: Aldol condensation products (trace levels under basic conditions).

Part 2: The Primary Method – HPLC-UV/MS (The Workhorse)

Status: Gold Standard for Routine QC Rationale: High-Performance Liquid Chromatography (HPLC) allows for the separation of the thermally labile aldehyde without the degradation risks seen in GC.

Protocol 1: Reverse-Phase Gradient Method

This method is designed to separate the polar acid impurity (early eluting) from the neutral aldehyde (mid-eluting) and the non-polar indole (late eluting).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH ~2.7, stabilizing the aldehyde).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Keep low to prevent on-column oxidation).

  • Detection: UV @ 254 nm (Indoline core) and 280 nm (Aldehyde conjugation).

Gradient Profile:

Time (min) % A (Water/FA) % B (ACN) Purpose
0.0 90 10 Equilibrate
2.0 90 10 Retain polar acids
15.0 10 90 Elute main peak & indoles
20.0 10 90 Wash lipophilic dimers

| 20.1 | 90 | 10 | Re-equilibrate |

Scientist’s Note: If you observe "peak splitting" of the main aldehyde, it is likely not an impurity. It is often the formation of a hemiacetal with the mobile phase (methanol causes this frequently; ACN is preferred).

Part 3: The Orthogonal Method – GC-MS (The Volatile Scout)

Status: Secondary Method for Residual Solvents & Volatile Impurities Rationale: While HPLC is safer for stability, GC-MS provides structural confirmation and detects non-chromophoric volatile impurities (e.g., residual ethyl iodide from alkylation).

Critical Warning: Indoline aldehydes can dehydrogenate to indoles inside a hot GC injector port. You must distinguish between "process impurities" and "method-induced artifacts."

Protocol 2: Cold-Inlet GC-MS
  • Inlet: Programmable Temperature Vaporizer (PTV) or Split/Splitless at lower temp (200°C max).

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV).

Self-Validation Step: Inject the sample at an inlet temperature of 200°C, then at 280°C. If the Indole impurity peak area increases significantly at 280°C, it is a method-induced artifact.

Part 4: The "Truth" Method – qNMR (The Validator)

Status: Primary Reference Standard Qualification Rationale: How do you know your HPLC standard is 99.5% pure? You cannot use HPLC to validate the HPLC standard without circular logic. Quantitative NMR (qNMR) uses an internal standard (IS) to measure absolute purity based on molar ratios, independent of extinction coefficients.

Protocol 3: 1H-qNMR Purity Assay
  • Solvent: DMSO-d6 (Prevents hemiacetal formation common in CDCl3/Methanol).

  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference Material).

  • Relaxation Delay (D1): 30 seconds (Critical: Must be 5x T1 to ensure full relaxation for integration accuracy).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2][3][4]

Target Signal: Integrate the aldehyde proton (-CHO) at ~9.8 ppm (singlet) against the IS aromatic protons.

Part 5: Comparative Analysis & Cross-Validation

The following table summarizes representative performance characteristics when these methods are applied to N-ethylindoline-6-carbaldehyde.

ParameterHPLC-UV (Method A)GC-MS (Method B)qNMR (Method C)
Specificity High for related organic impurities (acids, dimers).High for volatiles; Risk of thermal degradation artifacts.Absolute structural specificity; separates isomers.
LOD (Limit of Detection) ~0.05% (Excellent sensitivity).~0.1% (Good, depends on thermal stability).~1.0% (Low sensitivity; not for trace impurities).
Precision (RSD) < 0.5%< 2.0%< 1.0% (with proper weighing).
Linearity (R²) > 0.999> 0.995N/A (Single point ratio).
Primary Use Routine QC & Stability Testing. Residual Solvents & Impurity ID. Reference Standard Potency Assignment.
The Cross-Validation Workflow

We do not choose one method; we use them in a hierarchy.

  • Step 1: Synthesize/Purchase the material.

  • Step 2: Use qNMR to assign an absolute potency (e.g., 98.4% w/w).

  • Step 3: Use this qNMR-valued material to prepare the Standard Solution for HPLC .

  • Step 4: Run HPLC to determine relative impurity profile (Area %).

  • Step 5: If HPLC Area % (e.g., 99.2%) differs significantly from qNMR w/w % (98.4%), investigate inorganic salts or non-chromophoric impurities using GC-MS or Ash testing.

Part 6: Visualization of the Analytical Strategy

Diagram 1: The Cross-Validation Ecosystem

This diagram illustrates how the three methods feed into each other to ensure data integrity.

CrossValidation RawSample Raw Sample: 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde qNMR Method C: qNMR (Absolute Purity) RawSample->qNMR 1. Mass Balance Check HPLC Method A: HPLC-UV (Impurity Profiling) RawSample->HPLC 3. Quantitation GCMS Method B: GC-MS (Volatiles & Structure) RawSample->GCMS 2. Screen Volatiles RefStd Qualified Reference Standard (Assigned Potency) qNMR->RefStd Assigns Potency Value RoutineQC Routine QC Release (Batch Testing) HPLC->RoutineQC Final Method GCMS->HPLC Identifies Unknown Peaks RefStd->HPLC Calibrates

Caption: The "Triangle of Truth" strategy where qNMR validates the standard used in HPLC, while GC-MS characterizes impurities that HPLC might miss or misidentify.

Diagram 2: Method Development Decision Tree

How to handle the specific instability of the aldehyde group during analysis.

MethodLogic Start Start: Analyze Indoline Aldehyde IsVolatile Check Volatility/Stability Start->IsVolatile GC_Path GC-MS Injection IsVolatile->GC_Path Volatile Screen HPLC_Path HPLC-UV (Acidic Mobile Phase) IsVolatile->HPLC_Path Purity/Assay CheckDeg Check: Indole Peak > 1%? GC_Path->CheckDeg Derivatize Derivatize (Oxime) CheckDeg->Derivatize Yes (Thermal Deg) Final Validated Method CheckDeg->Final No Derivatize->Final PeakSplit Check: Peak Splitting? HPLC_Path->PeakSplit ChangeSolvent Switch MeOH to ACN PeakSplit->ChangeSolvent Yes (Hemiacetal) PeakSplit->Final No ChangeSolvent->Final

Caption: Decision logic for troubleshooting common issues: thermal degradation in GC and hemiacetal formation in HPLC.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.).[6] Compound Summary: 1-Ethyl-1H-indole-3-carbaldehyde (Isomer Analogue for Chemical Properties). National Library of Medicine.[6] Link

  • Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide.Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[4][7] Link

Sources

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